- Total synthesis of (±)-camphorataimides and (±)-himanimides by NaBH4/Ni(OAc)2 or Zn/AcOH stereoselective reduction, Tetrahedron, 2008, 64(19), 4347-4353
Cas no 91026-00-5 (1-Benzyl-3,4-dibromopyrrole-2,5-dione)
91026-00-5 structure
Product Name:1-Benzyl-3,4-dibromopyrrole-2,5-dione
CAS-Nr.:91026-00-5
MF:C11H7Br2NO2
MW:344.986781358719
MDL:MFCD03427193
CID:799124
PubChem ID:24879697
Update Time:2025-06-07
1-Benzyl-3,4-dibromopyrrole-2,5-dione Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- 1H-Pyrrole-2,5-dione,3,4-dibromo-1-(phenylmethyl)-
- 1-benzyl-3,4-dibromo-1H-pyrrole-2,5-dione
- 1-benzyl-3,4-dibromopyrrole-2,5-dione
- N-BENZYL-2,3-DIBROMMALEIMID
- N-Benzyl-2,3-dibroMoMaleiMide
- 3,4-Dibromo-1-(phenylmethyl)-1H-pyrrole-2,5-dione (ACI)
- 1-Benzyl-3,4-dibromo-2,5-dihydro-1H-pyrrole-2,5-dione
- 91026-00-5
- 1H-Pyrrole-2,5-dione, 3,4-dibromo-1-(phenylmethyl)-
- DZYLZHRCCNTQCS-UHFFFAOYSA-N
- MFCD03427193
- N-BENZYL-2 3-DIBROMOMALEIMIDE 97
- CS-0035450
- N-BENZYL-2,3-DIBROMOMALEIMIDE, 97%
- AS-39476
- DTXSID80392657
- AKOS015889375
- SCHEMBL3065646
- DA-01160
- N-Benzyl-2,3-dibromomaleimide,97%
- 1-Benzyl-3,4-dibromopyrrole-2,5-dione
-
- MDL: MFCD03427193
- Inchi: 1S/C11H7Br2NO2/c12-8-9(13)11(16)14(10(8)15)6-7-4-2-1-3-5-7/h1-5H,6H2
- InChI-Schlüssel: DZYLZHRCCNTQCS-UHFFFAOYSA-N
- Lächelt: O=C1N(CC2C=CC=CC=2)C(=O)C(Br)=C1Br
Berechnete Eigenschaften
- Genaue Masse: 344.882
- Monoisotopenmasse: 342.884
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 0
- Anzahl der Akzeptoren für Wasserstoffbindungen: 3
- Schwere Atomanzahl: 16
- Anzahl drehbarer Bindungen: 2
- Komplexität: 335
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- Oberflächenladung: 0
- Tautomerzahl: nichts
- XLogP3: 2.8
- Topologische Polaroberfläche: 37.4A^2
Experimentelle Eigenschaften
- Farbe/Form: Hellgelbe Kristalle
- Schmelzpunkt: 117-120 °C (lit.)
- PSA: 37.38000
- LogP: 2.49470
1-Benzyl-3,4-dibromopyrrole-2,5-dione Sicherheitsinformationen
-
Symbol:
- Signalwort:Danger
- Gefahrenhinweis: H314-H317
- Warnhinweis: P280-P305+P351+P338-P310
- Transportnummer gefährlicher Stoffe:UN 1759 8 / PGII
- WGK Deutschland:3
- Code der Gefahrenkategorie: 34-43
- Sicherheitshinweise: 26-36/37/39-45
-
Identifizierung gefährlicher Stoffe:
- Gefahrenklasse:8
- PackingGroup:Ⅱ
- Lagerzustand:(BD336249)
1-Benzyl-3,4-dibromopyrrole-2,5-dione Preismehr >>
| Verwandte Kategorien | No. | Product Name | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
|---|---|---|---|---|---|---|---|---|
| Alichem | A019141330-5g |
N-benzyl-2,3-dibromomaleimide |
91026-00-5 | 95% | 5g |
$343.00 | 2023-08-31 | |
| Alichem | A019141330-25g |
N-benzyl-2,3-dibromomaleimide |
91026-00-5 | 95% | 25g |
$1071.00 | 2023-08-31 | |
| TRC | B535158-50mg |
1-Benzyl-3,4-dibromopyrrole-2,5-dione |
91026-00-5 | 50mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B535158-100mg |
1-Benzyl-3,4-dibromopyrrole-2,5-dione |
91026-00-5 | 100mg |
$ 65.00 | 2022-06-07 | ||
| TRC | B535158-500mg |
1-Benzyl-3,4-dibromopyrrole-2,5-dione |
91026-00-5 | 500mg |
$ 160.00 | 2022-06-07 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 557781-5G |
1-Benzyl-3,4-dibromopyrrole-2,5-dione |
91026-00-5 | 97% | 5G |
¥3999.36 | 2022-02-24 | |
| Ambeed | A174714-100mg |
1-Benzyl-3,4-dibromo-1H-pyrrole-2,5-dione |
91026-00-5 | 98+% | 100mg |
$22.0 | 2025-04-15 | |
| Ambeed | A174714-250mg |
1-Benzyl-3,4-dibromo-1H-pyrrole-2,5-dione |
91026-00-5 | 98+% | 250mg |
$34.0 | 2025-04-15 | |
| Ambeed | A174714-1g |
1-Benzyl-3,4-dibromo-1H-pyrrole-2,5-dione |
91026-00-5 | 98+% | 1g |
$82.0 | 2025-04-15 | |
| Ambeed | A174714-5g |
1-Benzyl-3,4-dibromo-1H-pyrrole-2,5-dione |
91026-00-5 | 98+% | 5g |
$285.0 | 2025-04-15 |
1-Benzyl-3,4-dibromopyrrole-2,5-dione Herstellungsverfahren
Herstellungsverfahren 1
Reaktionsbedingungen
1.1 Solvents: Acetic acid ; 10 min, rt; 2 h, reflux; reflux → rt
Referenz
Herstellungsverfahren 2
Reaktionsbedingungen
1.1 Reagents: Potassium carbonate Solvents: Acetone
Referenz
- Synthesis of the aromatic and monosaccharide moieties of staurosporine, Journal of Organic Chemistry, 1987, 52(7), 1177-85
Herstellungsverfahren 3
Reaktionsbedingungen
1.1 Catalysts: Palladium Solvents: o-Xylene ; 30 h, 150 °C
Referenz
- Scalable preparation of stable and reusable silica supported palladium nanoparticles as catalysts for N-alkylation of amines with alcohols, Journal of Catalysis, 2020, 382, 141-149
Herstellungsverfahren 4
Reaktionsbedingungen
1.1 Solvents: Acetic acid ; cooled; overnight, reflux
Referenz
- Development of antiproliferative phenylmaleimides that activate the unfolded protein response, Bioorganic & Medicinal Chemistry, 2010, 18(12), 4535-4541
Herstellungsverfahren 5
Reaktionsbedingungen
1.1 Reagents: Acetic acid ; reflux
Referenz
- Preparation of conjugated polyphenylenes from maleimide-based enediynes through thermal-triggered Bergman cyclization polymerization, Polymer Chemistry, 2014, 5(4), 1241-1247
Herstellungsverfahren 6
Reaktionsbedingungen
1.1 Solvents: Acetic acid , Water ; 3 h, reflux
Referenz
- Synthesis of substituted bis(heteroaryl)maleimides, Tetrahedron, 2005, 61(19), 4585-4593
Herstellungsverfahren 7
Reaktionsbedingungen
1.1 Solvents: Dichloromethane ; 20 min, rt
Referenz
- A mild synthesis of N-functionalised bromomaleimides, thiomaleimides and bromopyridazinediones, Tetrahedron Letters, 2013, 54(27), 3493-3495
Herstellungsverfahren 8
Reaktionsbedingungen
1.1 Reagents: Potassium carbonate Solvents: Acetone ; 12 h, 23 °C
Referenz
- Synthesis and biological evaluation of new 3,4-diarylmaleimides as enhancers (modulators) of doxorubicin cytotoxic activity on cultured tumor cells from a real case of breast cancer, Journal of the Mexican Chemical Society, 2017, 61(1), 41-49
Herstellungsverfahren 9
Reaktionsbedingungen
1.1 Reagents: Potassium carbonate Solvents: Acetone ; 18 h, rt
Referenz
- Synthesis and biological evaluation of maleimide derivatives for neuronal differentiation, Journal of the Korean Chemical Society, 2009, 53(4), 471-475
Herstellungsverfahren 10
Reaktionsbedingungen
1.1 Reagents: Sodium carbonate Solvents: Acetone ; 18 h, rt
Referenz
- Mechanochemical Fluorescence Switching in Polymers Containing Dithiomaleimide Moieties, ACS Macro Letters, 2018, 7(9), 1099-1104
Herstellungsverfahren 11
Reaktionsbedingungen
1.1 Solvents: Acetic acid ; 22 h, 120 °C
Referenz
- Maleimide-based acyclic enediyne for efficient DNA-cleavage and tumor cell suppression, Journal of Materials Chemistry B: Materials for Biology and Medicine, 2015, 3(16), 3195-3200
Herstellungsverfahren 12
Reaktionsbedingungen
1.1 Reagents: Potassium carbonate Solvents: Acetone ; overnight, rt
Referenz
- A Simple Mechanochromic Mechanophore Based on Aminothiomaleimide, ACS Macro Letters, 2021, 10(11), 1423-1428
Herstellungsverfahren 13
Reaktionsbedingungen
Referenz
- Product class 2: Triacylamines, imides (diacylamines), and related compounds, Science of Synthesis, 2005, 21, 259-324
1-Benzyl-3,4-dibromopyrrole-2,5-dione Raw materials
- 3,4-Dibromo-1-H-pyrrole-2,5-dione
- Methyl 3,4-dibromo-2,5-dioxo-2,5-dihydro-1H-pyrrole-1-carboxylate
- 2-Butenedioic acid,2,3-dibromo-
- 3,4-Dibromofuran-2,5-dione
- Benzyl alcohol
- 2-Butenedioic acid,2,3-dibromo-, (2Z)-
1-Benzyl-3,4-dibromopyrrole-2,5-dione Preparation Products
1-Benzyl-3,4-dibromopyrrole-2,5-dione Lieferanten
Amadis Chemical Company Limited
Gold Mitglied
(CAS:91026-00-5)1-Benzyl-3,4-dibromopyrrole-2,5-dione
Bestellnummer:A1207670
Bestandsstatus:in Stock
Menge:5g
Reinheit:99%
Preisinformationen zuletzt aktualisiert:Monday, 2 September 2024 15:58
Preis ($):233.0
Email:sales@amadischem.com
1-Benzyl-3,4-dibromopyrrole-2,5-dione Verwandte Literatur
-
J. M. Granadino-Roldán,M. Fernández-Gómez,A. Navarro,T. Peña Ruiz,U. A. Jayasooriya Phys. Chem. Chem. Phys., 2004,6, 1133-1143
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2. An investigation of the electrochemical delithiation process of carbon coated α-Fe2O3nanoparticlesAdrian Brandt,Florian Winter,Sebastian Klamor,Frank Berkemeier,Jatinkumar Rana,Rainer Pöttgen,Andrea Balducci J. Mater. Chem. A, 2013,1, 11229-11236
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3. An amorphous lanthanum–iridium solid solution with an open structure for efficient water splitting†Wei Sun,Chenglong Ma,Xinlong Tian,Jianjun Liao,Ji Yang,Chengjun Ge,Weiwei Huang J. Mater. Chem. A, 2020,8, 12518-12525
-
Zhonghua Xiang,Chuanqi Fang,Sanhua Leng,Dapeng Cao J. Mater. Chem. A, 2014,2, 7662-7665
-
Ni-Na Sun,Fengli Qu,Xiaobing Zhang,Shufang Zhang,Jinmao You Analyst, 2015,140, 1827-1831
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Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:91026-00-5)1-Benzyl-3,4-dibromopyrrole-2,5-dione
Reinheit:99%
Menge:5g
Preis ($):233.0